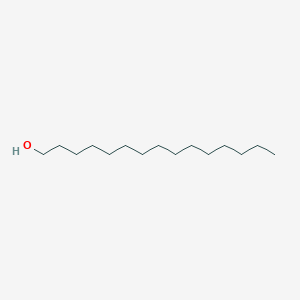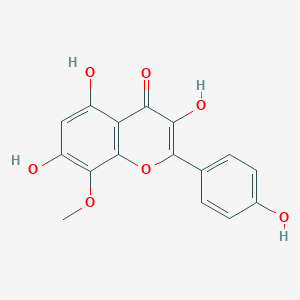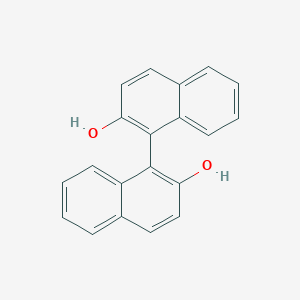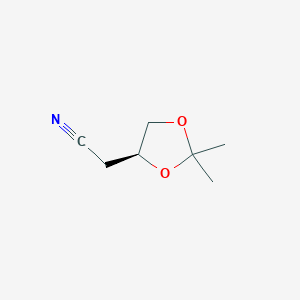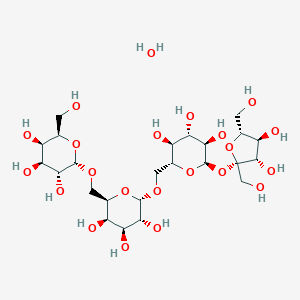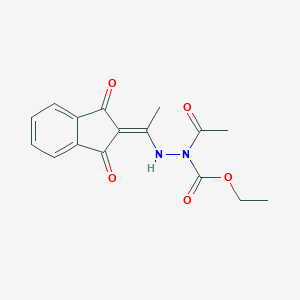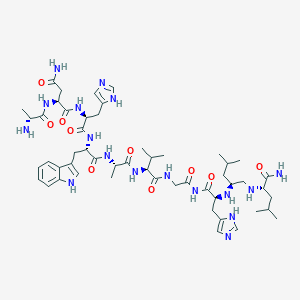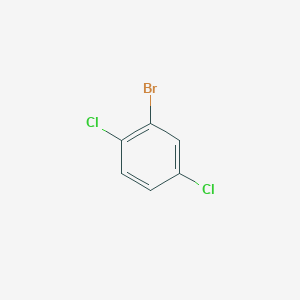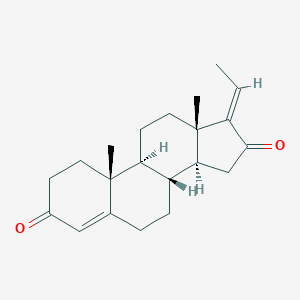
ゼイレノン
概要
説明
ゼイレノンは、バンレイシ科に属する植物Uvaria grandifloraから単離された、天然に存在する多酸素化シクロヘキセンオキシド化合物です . この化合物は、特に抗がん特性を含むその潜在的な生物活性のために注目を集めています .
2. 製法
合成経路と反応条件: ゼイレノンの全合成は、シキミ酸から出発する立体選択的合成によって達成できます . 合成には、ミッノブ反応、OsO₄触媒酸化、シスジオールの環状炭酸エステル保護など、いくつかの重要なステップが含まれます . プロセスは、シキミ酸のメチル化から始まり、続いてトランスビシナルジオールの位置選択的保護、および3-OH基の立体特異的変換が行われます .
工業生産方法: 現在、ゼイレノンの大規模な工業生産に関する情報は限られています。 利用可能なデータのほとんどは、実験室規模の合成および天然源からの抽出に関するものです .
科学的研究の応用
Chemistry: Zeylenone serves as a valuable compound for studying stereoselective synthesis and reaction mechanisms.
Medicine: Zeylenone exhibits potent anticancer effects against various cancer cell lines, including gastric cancer, glioblastoma, and prostate cancer It induces apoptosis and inhibits cell proliferation, migration, and invasion.
作用機序
将来の方向性
生化学分析
Biochemical Properties
Zeylenone has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It exhibits strong suppressive activity on PI3K/AKT/mTOR and MAPK/ERK signaling pathways . These pathways are frequently hyperactivated in cancer, deregulating control of metabolism, cell apoptosis, survival, and proliferation .
Cellular Effects
Zeylenone has substantial effects on various types of cells and cellular processes . It has been shown to inhibit cell proliferation, induce cell cycle arrest, and increase cell apoptosis . This is accompanied by increased production of reactive oxygen species (ROS), decreased mitochondrial membrane potential, activated caspase apoptotic cascade, and attenuated PI3K/Akt/mTOR and MAPK/ERK pathways .
Molecular Mechanism
Zeylenone exerts its effects at the molecular level through various mechanisms . It induces substantial apoptosis through a mitochondrial apoptotic pathway, involving mitochondrial transmembrane potential loss, caspase-3 activation, anti-apoptotic protein downregulation, and pro-apoptotic protein upregulation . Furthermore, it downregulates the expression of matrix metalloproteinase 2/9 (MMP 2/9) and inhibits the phosphorylation of AKT and ERK .
Temporal Effects in Laboratory Settings
The effects of Zeylenone over time in laboratory settings have been observed in various studies
Dosage Effects in Animal Models
While there is evidence of Zeylenone’s effects in animal models
Metabolic Pathways
Zeylenone is involved in the PI3K/Akt/mTOR and MAPK/ERK metabolic pathways . It exhibits strong suppressive activity on these pathways, which are frequently hyperactivated in cancer .
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of Zeylenone can be achieved through a stereoselective synthesis starting from shikimic acid . The synthesis involves several key steps, including the Mitsunobu reaction, OsO₄-catalyzed oxidation, and cyclic carbonates protection for the cis diol . The process begins with the methylation of shikimic acid, followed by regioselective protection of the trans vicinal diol, and a stereospecific conversion of the 3-OH group .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of Zeylenone. Most of the available data pertains to laboratory-scale synthesis and extraction from natural sources .
化学反応の分析
類似化合物との比較
ゼイレノンは、その強力な生物活性と特定の分子標的のために、多酸素化シクロヘキセンオキシドの中でもユニークです。類似の化合物には次のものがあります:
シクロヘキセンオキシドCA: ゼイレノンの誘導体であり、EZH2の干渉を介してG0/G1期停止を誘導することにより、膠芽腫における抗がん作用を示します.
特性
IUPAC Name |
[(1S,5R,6S)-5-benzoyloxy-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16,18,23,26H,13H2/t16-,18+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNZIGRBVXAOSR-PLMTUMEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441923 | |
| Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193410-84-3 | |
| Record name | Zeylenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193410-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of zeylenone in cancer cells?
A1: Zeylenone exhibits its anticancer effects primarily by inducing apoptosis (programmed cell death) in various cancer cell lines. [, , , ] While the exact mechanisms can vary depending on the cell type, several key pathways have been implicated. These include:
- Mitochondrial Apoptosis Pathway: Zeylenone disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors and activation of caspases (executioner proteins of apoptosis). [, ]
- Death Receptor Pathway: Zeylenone can also activate the Fas death receptor pathway, leading to caspase activation and apoptosis. []
- Cell Cycle Arrest: Zeylenone has been shown to induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from dividing and proliferating. [, ]
- Inhibition of Specific Kinases: Research indicates that zeylenone may exert its effects by inhibiting specific kinases like Janus kinase 2 (Jak2), Src kinase, and potentially others, ultimately affecting downstream signaling pathways involved in cell survival, proliferation, and metastasis. [, , , ]
Q2: Does zeylenone impact specific signaling pathways in cancer cells?
A2: Yes, research suggests that zeylenone can modulate several critical signaling pathways in cancer cells, contributing to its anticancer effects:
- Wnt/β-catenin Pathway: Zeylenone downregulates the Wnt/β-catenin pathway, which is often aberrantly activated in cancer and contributes to uncontrolled cell growth and metastasis. []
- PI3K/AKT/mTOR Pathway: This pathway, frequently dysregulated in cancer, is involved in cell growth, survival, and metabolism. Zeylenone has been shown to inhibit this pathway, contributing to its anticancer activity. [, ]
- MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. Zeylenone can inhibit the MAPK/ERK pathway, leading to decreased cancer cell growth and survival. []
- Hsp90/AKT/GSK3β Pathway: Zeylenone exhibits a high binding affinity for heat shock protein 90 (Hsp90) and downregulates its expression. This, in turn, suppresses the AKT/GSK3β signaling axis, contributing to its anticancer effects. []
- Fanconi Anemia (FA) Pathway: Zeylenone, in synergy with cisplatin, was shown to induce degradation of proteins involved in the Fanconi anemia (FA) pathway, which plays a role in DNA repair. This suggests that zeylenone might sensitize cancer cells to DNA-damaging agents like cisplatin. []
Q3: What is the molecular formula and weight of zeylenone?
A3: The molecular formula of zeylenone is C21H20O7, and its molecular weight is 384.38 g/mol. [, , ]
Q4: Is there spectroscopic data available for zeylenone?
A4: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), IR (Infrared Spectroscopy), and CD (Circular Dichroism) spectra, have been used to elucidate the structure and stereochemistry of zeylenone and its derivatives. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



